![molecular formula C14H13N3 B1620956 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 89185-45-5](/img/structure/B1620956.png)

7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

Vue d'ensemble

Description

7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a compound that has been studied for its potential pharmaceutical applications . It is a type of imidazopyridine, a class of compounds known for their broad spectrum of biological activities .

Synthesis Analysis

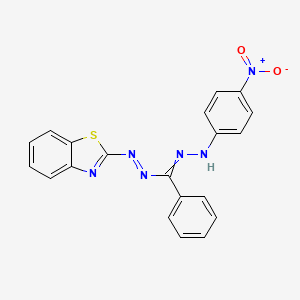

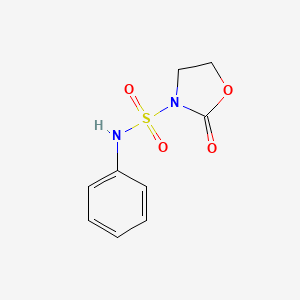

This compound can be synthesized through an acid-catalyzed reaction with different aromatic aldehydes . The newly synthesized compounds are characterized by 1H and 13C NMR spectra and LC/MS data . Another synthesis method involves a two-step reaction, starting with the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines .Molecular Structure Analysis

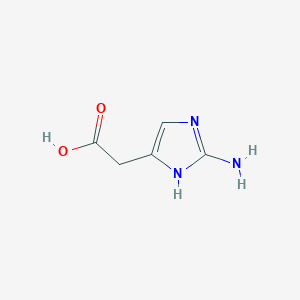

The molecular structure of this compound is characterized by its imidazopyridine core, which is a fused nitrogen-bridged heterocyclic compound . This structure is considered a privileged structure due to its occurrence in many natural products .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily its synthesis reactions, as described above . The reactions are monitored by thin layer chromatography (TLC) using silica gel GF254 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a compound of interest in the field of organic chemistry, particularly in the synthesis of pyrido[1,2-a]benzimidazoles. Masters et al. (2011) explored its synthesis through a transition-metal-catalyzed intramolecular CH amination approach, highlighting its significance in medicinal chemistry for properties like solubility and DNA intercalation, as well as in materials chemistry due to its fluorescence characteristics (Masters et al., 2011).

Applications in Cancer Research

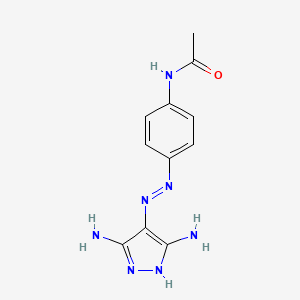

A significant application of this compound derivatives is found in cancer research. Almeida et al. (2018) synthesized novel selenylated imidazo[1,2-a]pyridines with promising activity against breast cancer cells, indicating their potential in chemotherapy. These compounds exhibited cytotoxicity and inhibited cell proliferation, also showing intercalation into DNA and inducing apoptosis in cancer cells (Almeida et al., 2018).

Analytical Chemistry and Detection

In the field of analytical chemistry, this compound's derivatives are used in advanced imaging techniques. Quong et al. (2004) used time-of-flight secondary ion mass spectrometry (TOF-SIMS) for imaging analysis of carcinogens in breast cancer cells, demonstrating the utility of these compounds in sensitive detection methods (Quong et al., 2004).

Environmental and Food Safety

Research by Na (2014) reviewed the generation and control of PhIP (a derivative of this compound) in high-temperature processed meat products. This work is crucial in understanding the biological toxicity and formation mechanisms of such compounds in food, providing valuable insights for food safety research (Na, 2014).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cox-1 and cox-2 , which are key enzymes in the inflammatory response.

Mode of Action

It’s known that the activity of similar compounds depends on the substitution pattern . For instance, electron-withdrawing substituents at the 2-position of imidazo[1,2-a]pyridine can reduce the activity of the parent compound .

Biochemical Pathways

Related compounds have been found to exhibit a broad variety of biological activities, affecting pathways related to antifungal, antibacterial, antiviral, antitumor, anti-inflammatory, and anticoccidial responses .

Pharmacokinetics

In silico adme-tox predictions and molecular docking studies have been carried out for similar compounds to determine their bioavailability .

Result of Action

Related compounds have shown significant activity against bacterial and fungal strains, as well as moderate antioxidant activities .

Action Environment

It’s known that the activity of similar compounds can strongly depend on the substitution pattern .

Orientations Futures

Imidazopyridines, including 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine, continue to attract substantial interest due to their potential pharmaceutical applications . Future research may focus on developing new synthetic methodologies, exploring their biological properties, and improving the ecological impact of the synthesis methods .

Propriétés

IUPAC Name |

7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-7-8-17-12(9-10)16-13(14(17)15)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFCRKNRKASWEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377907 | |

| Record name | 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89185-45-5 | |

| Record name | 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-](/img/structure/B1620878.png)

![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1620883.png)

![[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1620896.png)